

# 5-FAM Amine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: FAM amine, 5-isomer

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-FAM amine (5-Carboxyfluorescein amine), a versatile fluorescent probe crucial for various bio-conjugation and cellular analysis applications. This guide details its chemical properties, experimental protocols for labeling biomolecules, and its applications in modern research, presented in a format tailored for scientific professionals.

## Core Properties and Specifications

5-FAM amine and its related compound, 5-Carboxyfluorescein (5-FAM), are widely utilized fluorescent dyes. While 5-FAM possesses a carboxylic acid group, 5-FAM amine incorporates a primary amine, rendering it suitable for different conjugation chemistries. The CAS Number for 5-Carboxyfluorescein is 76823-03-5[1][2][3][4]. The amine derivative, often referred to as **FAM amine, 5-isomer**, has CAS numbers 2183440-41-5 (for the hydrochloride salt) and 138589-19-2[5]. This amine derivative contains a linker arm with an aliphatic amine group that is more reactive towards electrophilic reagents.

## Quantitative Data Summary

The following tables summarize the key quantitative data for 5-Carboxyfluorescein (the precursor to amine-reactive forms) and 5-FAM amine.

Table 1: Physicochemical Properties of 5-Carboxyfluorescein (5-FAM)

Property	Value	References
CAS Number	76823-03-5	
Molecular Formula	C <sub>21</sub> H <sub>12</sub> O <sub>7</sub>	
Molecular Weight	376.3 g/mol	
Purity	≥98%	
Appearance	Yellow to orange powder	
Solubility	Soluble in water (pH > 6), DMSO, DMF, Ethanol	

Table 2: Spectroscopic Properties of 5-FAM and 5-FAM Amine

Compound	Excitation Max (λ <sub>ex</sub> )	Emission Max (λ <sub>em</sub> )	Molar Extinction Coefficient (ε)	Quantum Yield (Φ)	References
5-Carboxyfluorescein (5-FAM)	492 nm	518 nm	~80,000 M <sup>-1</sup> cm <sup>-1</sup>	0.93	
5-FAM amine, 5-isomer	490 nm	513 nm	80,000 M <sup>-1</sup> cm <sup>-1</sup>	0.93	

## Experimental Protocols

This section provides detailed methodologies for the use of amine-reactive forms of 5-FAM (typically 5-FAM succinimidyl ester, 5-FAM SE) for labeling proteins and amine-modified oligonucleotides. Additionally, a conceptual overview of enzymatic transamination involving 5-FAM amine is presented.

### Protein Labeling with 5-FAM Succinimidyl Ester (SE)

This protocol outlines the conjugation of 5-FAM SE to primary amines (e.g., lysine residues) on proteins.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer)
- 5-FAM SE (succinimidyl ester)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.5-9.5
- Quenching Reagent: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
- Dye Preparation: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - While gently stirring, slowly add the dissolved 5-FAM SE to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.

- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled protein.
- **Determination of Degree of Labeling (DOL):** The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM).

## Oligonucleotide Labeling with 5-FAM SE

This protocol describes the labeling of amine-modified oligonucleotides.

### Materials:

- 5'-amine-modified oligonucleotide
- 5-FAM SE
- Anhydrous DMSO
- Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5
- Ethanol (70% and 100%)
- 3 M Sodium Acetate, pH 5.2
- Deionized water

### Procedure:

- **Oligonucleotide Preparation:** Dissolve the amine-modified oligonucleotide in the labeling buffer.
- **Dye Preparation:** Prepare a fresh solution of 5-FAM SE in anhydrous DMSO.
- **Conjugation Reaction:**
  - Add the 5-FAM SE solution to the oligonucleotide solution.
  - Incubate for 4-16 hours at room temperature in the dark.

- Purification:
  - Precipitate the labeled oligonucleotide by adding 3 M sodium acetate and cold 100% ethanol.
  - Incubate at -20°C for at least 30 minutes.
  - Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and air-dry the pellet.
  - Resuspend the labeled oligonucleotide in deionized water or a suitable buffer.

## Enzymatic Transamination

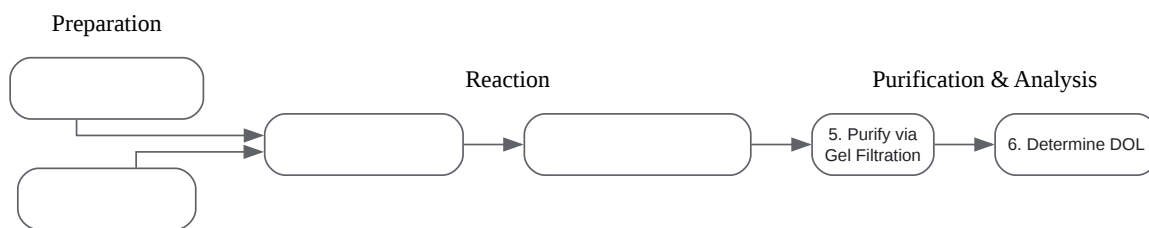
5-FAM amine can serve as a substrate for transaminase enzymes. This reaction involves the transfer of the amine group from 5-FAM amine to a keto acid, creating a new amino acid and a keto-fluorescein derivative. This can be a powerful tool for site-specific enzymatic labeling.

Conceptual Workflow:

- Reaction Setup: A reaction mixture is prepared containing the target keto acid, the transaminase enzyme, pyridoxal-5'-phosphate (PLP) cofactor, and 5-FAM amine in a suitable buffer.
- Enzymatic Reaction: The transaminase catalyzes the transfer of the primary amine from 5-FAM amine to the keto acid.
- Analysis: The formation of the new fluorescently labeled amino acid can be monitored using techniques such as HPLC or mass spectrometry.

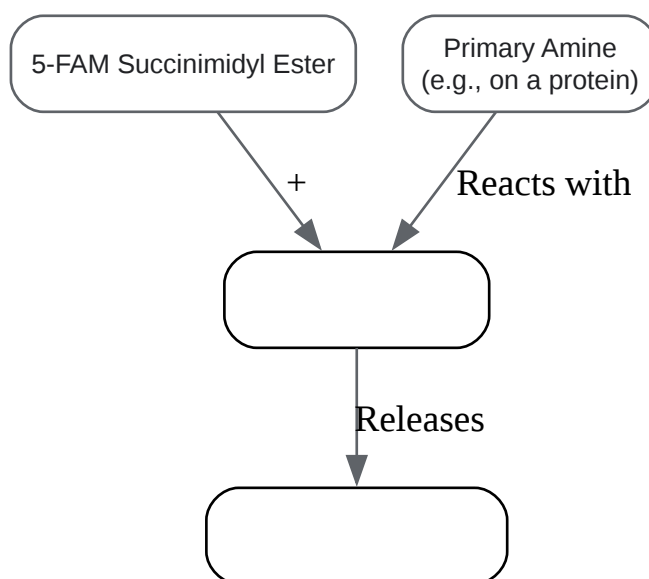
## Visualizations

The following diagrams illustrate key experimental workflows and chemical reactions involving 5-FAM derivatives.



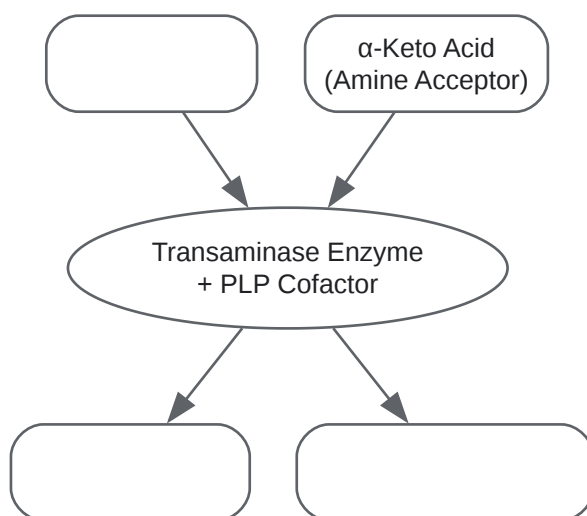
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*Workflow for labeling proteins with 5-FAM SE.*



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*Chemical reaction of 5-FAM SE with a primary amine.*



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*Conceptual pathway of enzymatic transamination using 5-FAM amine.*

## Applications in Research

5-FAM and its derivatives are indispensable tools in various research applications due to their bright green fluorescence and high quantum yield.

- **Flow Cytometry:** Labeled antibodies and other probes are extensively used for immunophenotyping, cell sorting, and cell cycle analysis. Amine-reactive dyes are also employed to distinguish live from dead cells based on membrane integrity.
- **Fluorescence Microscopy:** 5-FAM conjugates allow for the visualization of specific proteins, nucleic acids, and other cellular components within fixed or living cells.
- **Fluorescence In Situ Hybridization (FISH):** Amine-modified oligonucleotide probes labeled with 5-FAM are used to detect specific DNA or RNA sequences in situ.
- **Enzymatic Assays:** 5-FAM amine can be used in transaminase assays to produce fluorescent products, enabling the study of enzyme kinetics and inhibitor screening.

This guide provides a foundational understanding of 5-FAM amine for its effective application in research and development. For specific experimental conditions, further optimization may be required based on the biomolecule of interest and the desired application.

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